molecular formula C34H57N9O6 B3320988 Leuprolide (5-9) CAS No. 129244-90-2

Leuprolide (5-9)

Cat. No.: B3320988
CAS No.: 129244-90-2
M. Wt: 687.9 g/mol
InChI Key: IFXGEYGBHGKGSQ-KLMIGJKJSA-N
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Description

Leuprolide (5-9) is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is a truncated version of the full-length leuprolide, consisting of the amino acid sequence from the fifth to the ninth residue. Leuprolide is widely used in the medical field for its ability to regulate hormone levels, particularly in the treatment of hormone-responsive cancers such as prostate cancer, as well as conditions like endometriosis and uterine fibroids .

Mechanism of Action

Target of Action

Leuprolide is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of the reproductive system.

Mode of Action

As a GnRH mimic, Leuprolide is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels . This is primarily responsible for the clinical efficacy of Leuprolide in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Biochemical Pathways

The biochemical pathway affected by Leuprolide involves the downregulation of sex steroid levels . By binding to the GnRH receptor, Leuprolide induces a decrease in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This leads to a decrease in the production of sex steroids, which has downstream effects on various physiological processes, including the growth of certain types of cancer cells, the progression of endometriosis, and the onset of puberty .

Pharmacokinetics

Leuprolide is a peptide, and it is orally inactive. It is generally given subcutaneously or intramuscularly . Leuprolide contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . Various long-acting intramuscular and subcutaneous products have been developed such that patients can be dosed once every six months .

Result of Action

The result of Leuprolide’s action is a significant decrease in sex steroid levels . This has various molecular and cellular effects, depending on the condition being treated. For example, in the case of prostate cancer, the decrease in testosterone levels can lead to a reduction in the growth of cancer cells . In the case of endometriosis, the decrease in estrogen levels can lead to a reduction in the growth of endometrial tissue .

Action Environment

The action of Leuprolide can be influenced by various environmental factors. For example, the efficacy of Leuprolide can be affected by the patient’s overall health status, the presence of other medications, and individual differences in drug metabolism . Additionally, the stability of Leuprolide can be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Leuprolide (5-9) is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels . This interaction with GnRHR and the subsequent modulation of hormone levels is a key biochemical property of Leuprolide (5-9).

Cellular Effects

Leuprolide (5-9) has a profound effect on various types of cells and cellular processes. It influences cell function by modulating sex steroid levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Leuprolide (5-9) involves binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . This leads to significant downregulation of sex steroid levels, which is primarily responsible for the clinical efficacy of Leuprolide (5-9) in diverse conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Leuprolide (5-9) can change over time. For instance, the plasma Leuprolide concentration after subcutaneous injection remained at approximately 0.1 ng/mL for up to 98 days . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Leuprolide (5-9) vary with different dosages. For instance, in a study on DMBA-induced rat mammary carcinomas, leuprolide was found to significantly reduce the number of rats with tumors compared to controls .

Metabolic Pathways

Leuprolide (5-9) is primarily metabolized to inactive penta-, tri-, and dipeptide entities, which are likely further metabolized . It is expected that various peptidases encountered throughout systemic circulation are responsible for Leuprolide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leuprolide (5-9) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of leuprolide (5-9) follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Leuprolide (5-9) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Leuprolide (5-9) has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Leuprolide (5-9) is unique due to its truncated structure, which may offer different pharmacokinetic properties compared to full-length analogs. Its shorter sequence can result in faster synthesis and potentially different receptor interactions, making it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O6/c1-6-38-32(48)28-10-8-16-43(28)33(49)25(9-7-15-39-34(36)37)40-30(46)27(18-21(4)5)42-31(47)26(17-20(2)3)41-29(45)24(35)19-22-11-13-23(44)14-12-22/h11-14,20-21,24-28,44H,6-10,15-19,35H2,1-5H3,(H,38,48)(H,40,46)(H,41,45)(H,42,47)(H4,36,37,39)/t24-,25-,26+,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXGEYGBHGKGSQ-KLMIGJKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129244-90-2
Record name Leuprolide (5-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUPROLIDE (5-9)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3XSB7W2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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